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Cyclobutylmethyl 1H-indazole-3-carboxylate

Cat. No.: B11876061
M. Wt: 230.26 g/mol
InChI Key: OJNQIRGMXQDAGF-UHFFFAOYSA-N
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Description

Contextualization within the Indazole Chemical Scaffold Family

Indazoles, bicyclic heterocyclic aromatic organic compounds, consist of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure is present in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and anti-HIV properties. nih.govnih.gov The versatility of the indazole scaffold lies in its ability to be substituted at various positions, leading to a vast library of derivatives with diverse chemical properties and biological targets. nih.govnih.gov

The specific compound, Cyclobutylmethyl 1H-indazole-3-carboxylate, is characterized by a cyclobutylmethyl group attached to one of the nitrogen atoms of the indazole ring and a carboxylate group at the 3-position. This ester functional group is a key feature, often serving as a handle for further chemical modification.

Significance as a Precursor and Structural Moiety in Synthetic Cannabinoid Research Analogues

The primary significance of this compound in academic research is its function as a precursor in the synthesis of indazole-3-carboxamide synthetic cannabinoids. diva-portal.orgdiva-portal.org These synthetic cannabinoids are a large and structurally diverse class of new psychoactive substances designed to mimic the effects of THC, the primary active compound in cannabis. The indazole core is a common feature in many potent synthetic cannabinoids, often conferring high affinity for the cannabinoid receptors CB1 and CB2. nih.gov

The synthesis of these research analogues typically involves a multi-step process. A common pathway starts with an indazole-3-carboxylic acid or its corresponding ester, such as methyl 1H-indazole-3-carboxylate. diva-portal.orgbiosynth.com This starting material is then N-alkylated to introduce a specific side chain, like the cyclobutylmethyl group in the case of the title compound. Subsequently, the ester or carboxylic acid at the 3-position is converted to an amide by coupling with a desired amine. This final amidation step is what typically imparts the desired pharmacological activity to the molecule. Therefore, this compound represents a key intermediate, one step removed from the final, often more complex and biologically active, synthetic cannabinoid.

Overview of Academic Research Trajectories for Indazole-Based Compounds

Academic research involving indazole-based compounds follows several key trajectories. A significant portion of this research is dedicated to the discovery and development of new therapeutic agents. For instance, derivatives of 1H-indazole-3-carboxamide have been investigated as potent and selective PAK1 inhibitors with potential applications in cancer therapy. nih.gov Other studies have explored their use as anti-inflammatory agents. nih.gov

A parallel and highly active area of research is in the field of forensic toxicology and the study of new psychoactive substances. nih.govresearchgate.net Researchers continuously identify and characterize new synthetic cannabinoids with the indazole scaffold that appear on the illicit drug market. researchgate.net This involves elucidating their chemical structures, metabolic pathways, and pharmacological effects to understand their potential for harm and to develop analytical methods for their detection in biological samples. nih.gov The study of precursors like this compound is integral to this effort, as it allows for a better understanding of the synthetic routes used to produce these novel substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B11876061 Cyclobutylmethyl 1H-indazole-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

cyclobutylmethyl 1H-indazole-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c16-13(17-8-9-4-3-5-9)12-10-6-1-2-7-11(10)14-15-12/h1-2,6-7,9H,3-5,8H2,(H,14,15)

InChI Key

OJNQIRGMXQDAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cyclobutylmethyl 1h Indazole 3 Carboxylate and Its Derivatives

Synthesis of Key 1H-Indazole-3-carboxylate Precursors

The foundation for synthesizing the target compound and its derivatives lies in the effective preparation of 1H-indazole-3-carboxylate precursors. These precursors are then subjected to specific alkylation and hydrolysis steps to yield the desired intermediates.

Alkylation Strategies for N1-Substitution of 1H-Indazole-3-carboxylates

The alkylation of the 1H-indazole ring is a critical step that can result in substitution at either the N1 or N2 position. For many applications, selective alkylation at the N1 position is required. The presence of a carboxylate group at the C-3 position plays a crucial role in directing the regioselectivity of this reaction.

Research has consistently shown that the N-alkylation of indazoles bearing an electron-withdrawing group, such as a methyl carboxylate, at the C-3 position predominantly yields the N1-substituted isomer. nih.govresearchgate.net This high regioselectivity is attributed to the formation of a chelated intermediate. When a base like sodium hydride (NaH) is used, the sodium cation is coordinated by the N2-nitrogen and the oxygen atom of the C-3 carboxylate group. nih.govbeilstein-journals.org This coordination sterically hinders the N2 position, directing the incoming alkylating agent, such as cyclobutylmethyl bromide, to the N1 position. nih.govbeilstein-journals.org

Studies have demonstrated that using a combination of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) provides a robust system for the N1-selective alkylation of 3-carboxymethyl indazoles, often achieving over 99% regioselectivity. nih.govresearchgate.netbeilstein-journals.org This method is effective for a variety of alkylating agents, including primary alkyl halides. nih.govresearchgate.net

The choice of base and solvent is paramount in optimizing the yield and regioselectivity of the N1-alkylation. While sodium hydride in THF is a highly effective combination, other conditions have been explored. nih.govbeilstein-journals.org The use of different bases can significantly influence the ratio of N1 to N2 isomers.

BaseSolventAlkylating AgentN1:N2 RatioReference
Sodium Hydride (NaH)Tetrahydrofuran (THF)n-pentyl bromide>99:1 nih.gov
Cesium Carbonate (Cs2CO3)N,N-Dimethylformamide (DMF)n-pentyl bromide91:9 nih.gov
Potassium Carbonate (K2CO3)N,N-Dimethylformamide (DMF)n-pentyl bromide88:12 nih.gov
Potassium tert-butoxideTetrahydrofuran (THF)n-pentyl bromideHigh N1 selectivity nih.gov

Conversion of Carboxylates to Carboxylic Acids via Hydrolysis

Following the successful N1-alkylation of the indazole-3-carboxylate ester, the next step is the conversion of the ester group into a carboxylic acid. This transformation is typically achieved through basic hydrolysis. The ester, such as methyl 1-(cyclobutylmethyl)-1H-indazole-3-carboxylate, is treated with a base like sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture, often containing water and an alcohol like methanol (B129727) or ethanol. The reaction mixture is heated to facilitate the saponification process, which cleaves the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the desired 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid. This hydrolysis step generally proceeds with high efficiency, providing the carboxylic acid in good to excellent yields.

Derivatization from 1-(Cyclobutylmethyl)-1H-indazole-3-carboxylic Acid

The 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid is a versatile intermediate that can be further modified to introduce a wide range of functional groups, significantly expanding the chemical diversity of the indazole scaffold.

Amide Coupling Reactions for Functional Group Introduction (e.g., with specific amine moieties like 1-aminoadamantane)

One of the most common and significant derivatizations is the formation of amides via coupling the carboxylic acid with various primary or secondary amines. nih.gov This reaction is central to the synthesis of numerous biologically active indazole-3-carboxamides. The synthesis of CUMYL-CBMINACA, an indazole-3-carboxamide derivative, confirms that 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid is a viable precursor for such transformations. wikipedia.org

The amide coupling is typically facilitated by activating the carboxylic acid with a coupling reagent. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. hepatochem.comatlanchimpharma.com Alternatively, phosphonium (B103445) or aminium/uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (TBTU) are also widely employed. hepatochem.comatlanchimpharma.com

To synthesize a specific derivative, such as the amide with 1-aminoadamantane, 1-(cyclobutylmethyl)-1H-indazole-3-carboxylic acid would be reacted with 1-aminoadamantane in the presence of a suitable coupling agent and a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or DMF.

Coupling Reagent SystemBaseSolventGeneral ApplicabilityReference
EDC/HOBtDIPEA/TEADCM/DMFBroadly used for standard amide bond formation. hepatochem.com
TBTUDIPEA/TEADMFHighly efficient for coupling amino acids and other amines. hepatochem.com
HATUDIPEA/TEADMFEffective for sterically hindered amines and acids. researchgate.net
PyBOPDIPEA/TEADMF/DCMReduces racemization in peptide coupling. atlanchimpharma.com

Introduction of Diverse Side Chains (e.g., cyclobutylmethyl, other cyclic/acyclic alkyls)

The alkylation of the 1H-indazole-3-carboxylate core is a common strategy to introduce diverse side chains. This can be achieved by reacting the indazole with a variety of alkylating agents, such as primary alkyl halides and secondary alkyl tosylates. beilstein-journals.org For instance, the synthesis of Cyclobutylmethyl 1H-indazole-3-carboxylate can be accomplished by reacting methyl 1H-indazole-3-carboxylate with cyclobutylmethyl bromide. beilstein-journals.org

The choice of reaction conditions, including the base and solvent, plays a crucial role in the regioselectivity of the alkylation, determining whether the alkyl group is introduced at the N1 or N2 position of the indazole ring. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for the selective N1-alkylation of indazoles. nih.govresearchgate.net This method has been successfully applied to a range of C-3 substituted indazoles, achieving high N1 regioselectivity. nih.gov

The structural diversity of the alkylating reagents tolerated by these methods is broad, allowing for the synthesis of a wide array of derivatives with different cyclic and acyclic alkyl side chains. beilstein-journals.orgresearchgate.net This versatility is essential for medicinal chemistry applications, where slight modifications to the side chain can significantly impact the biological activity of the compound.

Advanced Synthetic Approaches for Indazole Scaffolds

The construction of the indazole scaffold itself is a key aspect of the synthesis of these compounds. Several advanced synthetic methods have been developed to efficiently produce the 1H-indazole-3-carboxylic acid core.

Diazotization Reactions for 1H-Indazole-3-carboxylic Acid Formation

A highly efficient method for the synthesis of 1H-indazole-3-carboxylic acid derivatives involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates. rawdatalibrary.netsioc-journal.cn This reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes intramolecular cyclization to form the indazole ring. rawdatalibrary.netsioc-journal.cnnih.gov This method is characterized by its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. rawdatalibrary.netsioc-journal.cn

The mechanism of this transformation involves the initial formation of a diazonium salt from the ortho-amino group. This is followed by an intramolecular electrophilic cyclization, where the diazonium group attacks the adjacent carbonyl-activated carbon, leading to the formation of the indazole ring after a series of steps. nih.govreddit.com This approach provides a direct and efficient route to the 1H-indazole-3-carboxylic acid scaffold, which is a key precursor for the synthesis of this compound and its derivatives. google.com

Selective Alkylation of Indazole-3-carboxylic Acid for N1-Position

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, which can be challenging to separate and leads to lower yields of the desired isomer. nih.gov Therefore, developing methods for the regioselective alkylation of the indazole ring is of significant interest.

Several strategies have been employed to achieve selective N1-alkylation. One approach involves the use of specific reaction conditions that favor the formation of the thermodynamically more stable N1-substituted product. nih.gov For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N1-selectivity in the alkylation of various C-3 substituted indazoles. nih.govresearchgate.net This selectivity is thought to arise from the coordination of the sodium cation with the N2-nitrogen and the oxygen of the C-3 substituent, directing the alkylating agent to the N1 position. nih.govbeilstein-journals.org

Synthesis of Deuterated and Fluorinated Analogues for Research Purposes

The synthesis of deuterated and fluorinated analogs of this compound is important for various research purposes, particularly in drug metabolism and pharmacokinetic studies. acs.orgnih.gov

The introduction of deuterium, a stable isotope of hydrogen, into a drug molecule can alter its metabolic profile. acs.orgnih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.govuniupo.it This can lead to a longer duration of action and potentially reduced toxicity. acs.org The synthesis of deuterated analogs typically involves using deuterated starting materials or reagents in the synthetic sequence.

Fluorination, the introduction of fluorine atoms, can also significantly impact the properties of a molecule. nih.gov Fluorine's high electronegativity can alter the electronic properties of the molecule, affecting its binding to target proteins and its metabolic stability. caymanchem.com The synthesis of fluorinated analogs can be achieved by using fluorinated building blocks, such as 1-(bromomethyl)-4-fluorobenzene, in the alkylation step. nih.gov

These labeled analogs are invaluable tools for understanding the metabolic fate of the parent compound and for developing new drugs with improved properties. acs.orguniupo.itacs.org

Cannabinoid Receptor Binding and Activation Studies

This compound has been identified as an agonist at the human cannabinoid 1 (hCB1) receptor. researchgate.net Agonists are substances that bind to a receptor and trigger a response, mimicking the action of a natural ligand. Studies have been conducted to quantify the potency and efficacy of this interaction.

The potency of an agonist is often measured by its half-maximal effective concentration (EC50), which is the concentration of the compound required to elicit 50% of its maximum possible effect. For this compound, a study using a functional activation assay (GTPγS) on cell membranes expressing the hCB1 receptor determined its EC50 value to be 55.4 nM. researchgate.net This indicates the concentration at which the compound achieves half of its maximal activation of the hCB1 receptor.

hCB1 Receptor Agonism of this compound

CompoundParameterValueAssaySource
This compound (Cumyl-CBMINACA)EC5055.4 nMGTPγS researchgate.net

The efficacy, or maximum effect (Emax), of an agonist describes the maximum response it can produce upon binding to a receptor. In the same GTPγS functional activation assay, this compound demonstrated an Emax of 207% compared to a standard reference agonist. researchgate.net This suggests that it is a highly efficacious agonist at the hCB1 receptor, capable of producing a maximal response significantly greater than the reference compound.

hCB1 Receptor Efficacy of this compound

CompoundParameterValueAssaySource
This compound (Cumyl-CBMINACA)Emax207%GTPγS researchgate.net

While specific quantitative data for the activity of this compound at the cannabinoid 2 (CB2) receptor is not available in the reviewed literature, studies on structurally related cumyl-derived indazole-3-carboxamides provide context. These related synthetic cannabinoids have been shown to be potent and efficacious agonists at the CB2 receptor, with EC50 values ranging from 11.3 to 122 nM in a fluorometric assay of membrane potential. nih.gov This suggests that this compound is also likely to exhibit agonist activity at the CB2 receptor. The activation of CB2 receptors is an area of significant research interest, as these receptors are primarily expressed in the immune system and are implicated in inflammatory processes. nih.gov

Cellular Assay Methodologies for Receptor Activity

To understand the cellular consequences of receptor activation by compounds like this compound, specific assay methodologies are employed. These assays can elucidate the downstream signaling pathways that are engaged upon agonist binding.

One of the key signaling pathways initiated by G protein-coupled receptors (GPCRs), such as the cannabinoid receptors, is the recruitment of β-arrestin proteins. nih.govuniversiteitleiden.nl β-arrestin 2 (βarr2) recruitment is a critical step in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. universiteitleiden.nlnih.gov

β-arrestin 2 recruitment assays are cellular methods used to measure the interaction between an activated GPCR and βarr2. nih.gov These assays are valuable for characterizing the pharmacological profile of a ligand and can reveal "biased agonism," where a ligand preferentially activates one signaling pathway over another. nih.gov A common technique is the PathHunter® assay, which utilizes enzyme fragment complementation. nih.govuniversiteitleiden.nl In this system, the GPCR is tagged with a small enzyme fragment, and βarr2 is tagged with a larger, complementary fragment. Upon agonist-induced receptor activation and subsequent βarr2 recruitment, the two enzyme fragments come into close proximity, forming a functional enzyme that generates a detectable signal, often chemiluminescent. universiteitleiden.nl This allows for the quantification of the potency and efficacy of a ligand in recruiting βarr2 to the receptor. While specific data for this compound in a βarr2 recruitment assay is not detailed in the available literature, this methodology is a standard approach for evaluating the functional selectivity of synthetic cannabinoids. nih.gov

Pharmacological Characterization and Receptor Interactions

Functional Assays

Activation of G protein-coupled receptors (GPCRs), such as the cannabinoid type 1 (CB1) receptor, by an agonist initiates a signaling cascade that includes the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. In the context of Gi/o-coupled receptors like CB1, the liberated Gβγ subunits can directly interact with and activate G protein-gated inwardly rectifying potassium (GIRK) channels. nih.govfrontiersin.org This activation leads to an efflux of potassium ions (K+) from the cell, causing the cell membrane to hyperpolarize, or become more negative. nih.govfrontiersin.org This hyperpolarization event serves as a functional measure of receptor activation.

The activity of compounds such as Cyclobutylmethyl 1H-indazole-3-carboxylate at the CB1 receptor can be quantified by measuring this change in membrane potential. Assays are typically conducted using cell lines, for instance, AtT20 cells, which endogenously express GIRK channels and are stably transfected with the human CB1 receptor. nih.gov The change in membrane potential is monitored using a fluorescent membrane potential-sensitive dye. nih.gov When the GIRK channels open due to Gβγ activation, the resulting K+ efflux and subsequent hyperpolarization cause a decrease in the fluorescence of the dye. nih.govmoleculardevices.com

The potency and efficacy of a test compound like this compound can be determined by measuring the concentration-dependent change in fluorescence. The data is typically plotted as a concentration-response curve, from which parameters such as the EC50 (the concentration of the agonist that produces 50% of the maximal response) can be derived. These assays are crucial for understanding the functional consequences of receptor binding and for characterizing the agonist properties of novel synthetic cannabinoids. nih.gov

Table 1: Illustrative Data for Gβγ-Mediated Membrane Hyperpolarization

Concentration (nM)% Fluorescence Change (Hyperpolarization)
0.15
125
1050
10085
100098

The Fluorometric Imaging Plate Reader (FLIPR) provides a high-throughput method for assessing changes in cell membrane potential, making it a valuable tool for characterizing the activity of compounds at ion channels and GPCRs. nih.govmoleculardevices.com FLIPR assays utilize fluorescent dyes that are sensitive to changes in membrane potential. moleculardevices.com An increase in fluorescence can indicate membrane depolarization, while a decrease often corresponds to hyperpolarization. moleculardevices.com

For a compound like this compound, which is presumed to act as a cannabinoid receptor agonist, its activation of CB1 receptors would lead to the Gβγ-mediated opening of GIRK channels and subsequent membrane hyperpolarization. nih.gov In a FLIPR assay, this would be detected as a decrease in the fluorescent signal. nih.govmoleculardevices.com The assay is performed in microplates, allowing for the simultaneous testing of multiple concentrations of a compound. nih.govmoleculardevices.com

The FLIPR system includes an integrated pipettor that adds the test compound to the cells, followed by real-time monitoring of the fluorescence signal. nih.gov This allows for the kinetic profiling of the cellular response. The data generated can be used to construct concentration-response curves and determine the potency (EC50) and efficacy (Emax) of the compound in modulating the membrane potential. nih.gov These assays are advantageous due to their speed, sensitivity, and amenability to high-throughput screening. nih.gov

Table 2: Illustrative Data from FLIPR Membrane Potential Assay

Compound ConcentrationMaximum Fluorescence Decrease (%)EC50 (nM)
0.1 nM8
1 nM30
10 nM558.5
100 nM90
1 µM100

Analytical Methodologies for Characterization and Detection in Research Matrices

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of Cyclobutylmethyl 1H-indazole-3-carboxylate. These techniques probe the interactions of the molecule with electromagnetic radiation to reveal information about its chemical bonds, functional groups, and the arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. nih.govresearchgate.net

The expected chemical shifts for this compound are inferred from data on analogous indazole-3-carboxylate esters and related N-alkylated indazole structures. wiley-vch.debeilstein-journals.org The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the indazole ring, typically in the downfield region (δ 7.0-8.5 ppm), and signals for the cyclobutylmethyl group's aliphatic protons in the upfield region. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carboxylate carbon, the aromatic carbons of the indazole core, and the aliphatic carbons of the cyclobutyl and methylene (B1212753) groups. wiley-vch.dediva-portal.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ ppm)Multiplicity
Indazole-NH> 10.0Singlet, broad
Indazole-H4~8.2Doublet
Indazole-H7~7.8Doublet
Indazole-H5~7.4Multiplet
Indazole-H6~7.2Multiplet
O-CH₂~4.2Doublet
CH₂-CH~2.8Multiplet
Cyclobutyl-CH₂~2.0-2.2Multiplet
Cyclobutyl-CH₂~1.8-2.0Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ ppm)
C=O (Ester)~163
Indazole-C7a~141
Indazole-C3~135
Indazole-C3a~127
Indazole-C6~123
Indazole-C5~121
Indazole-C4~120
Indazole-C7~110
O-CH₂~70
CH₂-CH~35
Cyclobutyl-CH₂~25
Cyclobutyl-CH~18

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands. A strong absorption peak between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. wiley-vch.de The N-H stretch of the indazole ring would appear as a broad band in the region of 3100-3300 cm⁻¹. wiley-vch.de Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutylmethyl group would be observed just below 3000 cm⁻¹. Additional peaks in the 1400-1630 cm⁻¹ range can be attributed to the C=C and C=N stretching vibrations within the indazole ring system. d-nb.infospectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used to separate and identify volatile and thermally stable compounds. nih.gov In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix before it enters the mass spectrometer. The electron ionization (EI) source then bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in identification. Key expected fragments for this compound would include the molecular ion (M⁺) and ions resulting from characteristic cleavages, such as the loss of the cyclobutyl group or the entire cyclobutylmethyl side chain. This fragmentation pattern is crucial for structural confirmation, especially when compared against reference spectra. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry offers high sensitivity and selectivity, making it ideal for detecting compounds in complex biological and research matrices.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of novel synthetic compounds. nih.gov This technique provides highly accurate mass measurements, typically to within 5 parts per million (ppm). d-nb.info This precision allows for the determination of the elemental composition of the parent molecule and its metabolites. For this compound (C₁₃H₁₄N₂O₂), the expected exact mass of the protonated molecule, [M+H]⁺, would be used to confirm its molecular formula, thereby distinguishing it from other compounds with the same nominal mass. nih.govd-nb.info

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) combines the capabilities of a quadrupole mass analyzer and a time-of-flight mass analyzer. diva-portal.org This hybrid configuration allows for the selection of a specific precursor ion (such as the protonated molecule of this compound) and the subsequent analysis of its fragment ions (product ions) generated through collision-induced dissociation. The resulting tandem mass spectrometry (MS/MS) data provides detailed structural information that can be used to confirm the identity of the compound. LC-QTOF-MS is particularly valuable for identifying novel compounds for which no reference standards exist, as the fragmentation patterns can be pieced together to reconstruct the original molecular structure. diva-portal.org

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS-MS) for Quantification

Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as a primary analytical technique for the sensitive and selective quantification of synthetic cannabinoids, including indazole derivatives like this compound, in various research matrices. nih.gov This methodology offers significant advantages in terms of speed, resolution, and sensitivity, which are crucial for detecting low concentrations of these compounds. oup.com

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes a protein precipitation or liquid-liquid extraction step, followed by dilution in a suitable solvent. oup.comresearchgate.net Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 or HSS T3 column, using a gradient elution with a mobile phase consisting of an aqueous component (often containing ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govd-nb.info

Following separation, the analyte is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source operating in positive ion mode. d-nb.info Quantification is performed using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte and an internal standard are monitored. This highly selective technique allows for accurate quantification even in complex matrices. nih.gov While specific parameters for this compound are not widely published, a representative UPLC-MS/MS method for related indazole synthetic cannabinoids is detailed in the table below.

Table 1: Representative UPLC-MS/MS Parameters for the Analysis of Indazole-Type Synthetic Cannabinoids

Parameter Description
Liquid Chromatography
System Waters Acquity UPLC or similar
Column Waters Acquity UPLC HSS T3 (e.g., 100 mm × 2.1 mm, 1.8 µm) nih.gov
Mobile Phase A 20 mmol/L ammonium acetate and 0.1% formic acid in water with 5% acetonitrile nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 45 °C
Mass Spectrometry
System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex) oup.com
Ionization Source Electrospray Ionization (ESI), Positive Mode d-nb.info
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Analyte and system dependent
Detection Mode Multiple Reaction Monitoring (MRM)
Performance
Limit of Detection (LOD) 0.02 - 5 pg/mg (matrix dependent) nih.govnih.gov
Lower Limit of Quantitation (LLOQ) 0.04 - 10 pg/mg (matrix dependent) nih.govnih.gov

Challenges in Analytical Characterization of Novel Indazole Derivatives

The analytical characterization of novel indazole derivatives such as this compound is fraught with challenges, largely stemming from their structural diversity and the rapid emergence of new analogues. nih.gov

A significant hurdle is the presence of isomeric compounds. unodc.org Many synthetic cannabinoids share the same elemental composition and molecular weight, making them indistinguishable by mass spectrometry alone. researchgate.net Therefore, chromatographic separation is essential to differentiate between isomers, and a combination of techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, may be required for unambiguous identification. unodc.orgresearchgate.net

The constant evolution of chemical structures in the synthetic cannabinoid landscape presents another major challenge. nih.gov As new derivatives are synthesized, reference standards may not be commercially available, hindering their identification and quantification. unodc.org This necessitates a proactive approach involving the synthesis of reference materials and the development of flexible analytical methods that can be adapted to new compounds. diva-portal.org

Furthermore, the characterization of metabolites of novel indazole derivatives is crucial for toxicological and forensic investigations. The identification of metabolic pathways, often involving hydroxylation, carboxylation, and glucuronidation, requires sophisticated analytical strategies, including in vitro metabolism studies with human liver microsomes or hepatocytes, followed by high-resolution mass spectrometry to elucidate the structures of the resulting metabolites. ojp.gov

Finally, matrix effects in biological samples like blood and urine can interfere with the accuracy and precision of quantitative methods. nih.gov These effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte, leading to erroneous results. The development of robust sample preparation procedures and the use of isotopically labeled internal standards are critical for mitigating matrix effects and ensuring the reliability of analytical data.

Structure Activity Relationship Sar Studies and Computational Approaches

Correlating Structural Modifications with Receptor Activity

The potency and efficacy of indazole-3-carboxylate derivatives are highly sensitive to modifications at three key positions: the N1-substituent (the cyclobutylmethyl side chain), the heterocyclic core (indazole), and the C3-position "pendant tail" (the carboxylate/carboxamide group).

Impact of Cyclobutylmethyl Side Chain on Potency and Efficacy

The substituent at the N1 position of the indazole ring plays a critical role in determining a compound's affinity and functional activity at cannabinoid receptors. The cyclobutylmethyl (CBM) group is a key feature in a subclass of synthetic cannabinoids.

Research comparing a cyclohexylmethyl derivative (APP-CHMINACA) with a p-fluorobenzyl derivative (APP-FUBINACA) showed that the cycloalkylmethyl substitution resulted in higher potency. APP-CHMINACA displayed Ki values of 9.81 nM for CB1 and 4.39 nM for CB2 receptors, demonstrating stronger binding than its benzyl-containing counterpart. nih.gov

A direct comparison between an indole (B1671886) (Cumyl-CBMICA) and an indazole (Cumyl-CBMINACA), both featuring a cyclobutylmethyl moiety, highlights the impact of this side chain in conjunction with the core structure. The indazole analog, Cumyl-CBMINACA, exhibited significantly higher binding affinity, potency, and efficacy at the human CB1 receptor compared to its indole counterpart. uni-freiburg.denih.gov This underscores that the cyclobutylmethyl group contributes substantially to the potent activity of these compounds. uni-freiburg.denih.gov

Table 1: Pharmacological Data for Cyclobutylmethyl (CBM) Analogs at the hCB1 Receptor Source: uni-freiburg.denih.gov

Compound Core Ki (nM) EC50 (nM) Emax (%)
Cumyl-CBMICA Indole 29.3 497 168
Cumyl-CBMINACA Indazole 1.32 55.4 207

Comparison of Indazole Core with Indole and 7-Azaindole (B17877) Cores

The central heterocyclic ring system is a fundamental determinant of a synthetic cannabinoid's pharmacological properties. The indazole core, as seen in Cyclobutylmethyl 1H-indazole-3-carboxylate, is a common and potent scaffold.

Numerous studies confirm that substituting an indole core with an indazole ring generally leads to an increase in binding affinity and potency at both CB1 and CB2 receptors. nih.govuni-freiburg.denih.gov For instance, the indazole analog AMB (Ki = 0.866 nM at CB1) is more potent than its indole counterpart MMB-018 (Ki = 15.1 nM at CB1). nih.gov Similarly, 5F-AB-PINACA (indazole) is more potent than 5F-AB-PICA (indole). nih.gov This trend is also observed when comparing PX-2 (indazole) with PX-1 (indole), where the indole derivative showed a fourfold decrease in affinity for the CB1 receptor. nih.gov

Further modifications, such as the introduction of a nitrogen atom into the indole ring system to form azaindoles, have also been explored. In a study on allosteric modulators, replacing the indole ring of Org27569 analogs with a 7-azaindole core resulted in a complete loss of binding affinity to the CB1 receptor. researchgate.netnih.gov In contrast, the 6-azaindole (B1212597) analogs showed markedly reduced, but still present, binding affinities compared to the indole versions, suggesting that the 6-azaindole scaffold may be a viable, albeit less potent, bioisostere. researchgate.netnih.gov The introduction of a 7-azaindole core has been noted in newer synthetic cannabinoids appearing on the illicit market, representing an attempt to circumvent legal controls based on indole and indazole structures. europa.eu

Table 2: Comparison of Receptor Affinity (Ki) for Indole vs. Indazole Cores Source: nih.gov

Indole Compound CB1 Ki (nM) Indazole Compound CB1 Ki (nM)
MMB-018 15.1 AMB 0.866
PX-1 485 PX-2 127

Influence of Pendant Tail Length and Steric Contributions

The "pendant tail" at the C3-position, typically a carboxamide or ester group, is another critical site for molecular interaction with the cannabinoid receptors. The structure, length, and steric bulk of this group significantly influence the compound's activity.

SAR studies on indazole-3-carboxamides show that the nature of the amino acid or ester linked at this position modulates potency. For example, compounds with a valine methyl ester substitution are generally more potent than those with a valinamide (B3267577) substitution. nih.gov This suggests that the terminal ester group may form more favorable interactions within the receptor's binding pocket compared to the amide.

The steric bulk of the tail is also a key factor. Synthetic cannabinoids featuring L-valinamide or L-tert-leucinamide side chains are frequently encountered. nih.gov The replacement of a valine group with a more sterically hindered tert-leucine group often results in increased potency. For instance, 5F-ADB-PINACA, which contains a tert-leucinamide tail, was found to be the most potent agonist at CB1 receptors in one study, with an EC50 of 0.24 nM. nih.gov This highlights that a larger, bulkier group at this position can enhance receptor activation, likely by occupying a hydrophobic pocket within the receptor. The length of an alkyl side chain, a common feature in many cannabinoids, directly corresponds with CB1 and CB2 binding affinities; an increase in chain length often leads to an increase in binding affinity. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Computational techniques, particularly molecular docking, are invaluable for visualizing and understanding how ligands like this compound fit into the binding site of cannabinoid receptors. These models help rationalize observed SAR data and predict key molecular interactions.

Rationalization of Observed Pharmacological Activity

Molecular docking studies have successfully rationalized the high potency of many indazole-based synthetic cannabinoids. By modeling the ligand within the three-dimensional structure of the CB1 receptor, researchers can explain why certain structural features enhance binding and activation. mdpi.com

For example, docking studies of the potent indazole agonist MDMB-FUBINACA into the human CB1 receptor structure revealed a plausible binding mode with high similarity to that of co-crystallized THC derivatives. nih.gov Such models show that the indazole core and its substituents fit snugly within the binding pocket, which is formed by several transmembrane helices. nih.gov The high affinity of these compounds is attributed to a combination of favorable hydrophobic interactions and specific hydrogen bonds. The models can also explain why the indazole core often confers higher potency than the indole core, potentially due to more optimal positioning and electronic properties within the binding site. nih.govuni-freiburg.denih.gov These computational approaches help to understand why even subtle modifications, like the addition of a single methyl group, can drastically alter efficacy at the CB1 receptor. acs.org

Prediction of Binding Modes and Key Interactions

Molecular modeling predicts the specific orientation (binding mode) of the ligand within the receptor and identifies the key amino acid residues involved in the interaction. For indazole-3-carboxamide derivatives, the binding site is located within a pocket surrounded by transmembrane helices TM2, TM7, and extracellular loop ECL2. nih.gov

Key predicted interactions for potent binding typically include:

Hydrogen Bonding: The carbonyl oxygen of the carboxamide or ester linker is often predicted to form a crucial hydrogen bond with specific residues in the receptor, such as Lys192 (K3.28). elsevierpure.com This interaction is thought to be critical for anchoring the ligand in the active state of the receptor and contributing to its agonist activity. elsevierpure.com

Hydrophobic Interactions: The N1-alkyl or cycloalkylmethyl group (like cyclobutylmethyl) and the pendant tail are predicted to occupy hydrophobic pockets within the receptor. The N1-substituent often inserts into a pocket formed by lipophilic residues, while the indazole core itself engages in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. elsevierpure.com

Theoretical Studies of Molecular Formation and Stability

Theoretical and computational chemistry offer powerful tools to understand the intrinsic properties of molecules, including their formation pathways and relative stabilities. For this compound, while direct theoretical studies on the entire molecule are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of the core indazole-3-carboxylic acid moiety and related structures. These studies help in elucidating the electronic structure, stability, and reactivity of the fundamental scaffold.

Energetic Profile of Indazole Carboxylic Acid Formation

Density Functional Theory (DFT) calculations have been employed to investigate the formation of indazole carbamic acids, which are closely related to indazole-3-carboxylic acids. These studies provide critical data on the thermodynamics and kinetics of the formation of the indazole ring system when reacting with CO2. The energetic profile of the reaction between indazole and CO2 to form indazole-1-carbamic acid reveals key stationary points, including the non-covalent complex, the transition state, and the final carbamic acid product. researchgate.net

A theoretical study on the formation of pyrazole (B372694) and indazole carbamic acids using DFT methods has shed light on the stability of these systems. The research considered the effects of substituents and solvents. researchgate.net In the gas phase, the formation of indazole-1-carbamic acid derivatives is shown to be more favored compared to the non-covalent complexes between indazole and CO2. researchgate.net The deprotonation of the resulting carbamic acid significantly stabilizes the system, preventing its dissociation. researchgate.net

The energetic profile for the reaction of 1H-indazole with CO2 indicates that the non-covalent complex is stabilized by approximately 23 kJ·mol⁻¹ relative to the isolated reactants. researchgate.net The transition state for this reaction has a barrier of 99 kJ·mol⁻¹. researchgate.net The final indazole-1-carbamic acid product is more stable than the initial reactants by -13.9 kJ·mol⁻¹. researchgate.net

Below is an interactive data table summarizing the relative energies of the stationary points in the formation of indazole-1-carbamic acid in the gas phase.

Stationary PointRelative Energy (kJ·mol⁻¹)
Indazole + CO20
Non-covalent Complex~ -23
Transition State99
Indazole-1-carbamic acid-13.9

Data sourced from a theoretical study on the formation of pyrazole and indazole carbamic acids. researchgate.net

These theoretical findings underscore the inherent stability of the indazole-3-carboxylate functional group. The negative relative energy of the final product suggests that its formation is a thermodynamically favorable process. The significant energy barrier of the transition state, however, indicates that the reaction likely requires specific conditions or catalysis to proceed efficiently, a fact that is corroborated by experimental synthesis procedures which often involve activation steps. researchgate.netbloomtechz.com

Emerging Research Applications and Future Directions in Chemical Biology

Development of Analytical Reference Standards

The proliferation of novel psychoactive substances (NPS) necessitates the availability of high-purity analytical reference standards for their unambiguous identification in forensic laboratories. For a compound like Cyclobutylmethyl 1H-indazole-3-carboxylate, a corresponding reference standard is essential for developing and validating analytical methods used to detect it in seized materials or biological samples.

Companies specializing in reference materials synthesize compounds like Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, which are structurally analogous to known synthetic cannabinoids. caymanchem.com These standards are critical for use in research and forensic applications. caymanchem.com The synthesis often starts from precursors like methyl 1H-indazole-3-carboxylate. nih.govbiosynth.com The availability of these characterized standards allows forensic chemists to confirm the identity of unknown substances, quantify their presence, and ensure the accuracy and reliability of analytical results across different laboratories. This foundational work is indispensable for law enforcement, toxicology, and public health monitoring.

Proactive Synthesis of Predicted Analogues for Forensic Intelligence Research

Forensic science is shifting towards a more proactive stance, aiming to predict and identify new synthetic cannabinoids before they achieve widespread distribution. This involves the strategic synthesis of predicted analogues based on observed structural trends. A recent study detailed a direct and selective alkylation method using indazole-3-carboxylic acid as a starting material, which is more efficient than methods using methyl indazole-3-carboxylate that often have poor selectivity and low yields. diva-portal.org

This improved synthetic route was successfully used to prepare nine synthetic cannabinoids, five of which had not been previously reported in scientific literature. diva-portal.org This proactive synthesis serves a dual purpose: it provides reference materials for potential future encounters and generates data that helps in understanding structure-activity relationships, which can inform legislation and public health alerts. Furthermore, the method has proven effective for creating metabolites of synthetic cannabinoids, which are crucial for forensic toxicology as the parent compounds are often extensively metabolized in the body. diva-portal.org

Exploration of Other Biological Targets for Indazole-3-carboxamide Derivatives

The indazole-3-carboxamide scaffold is not exclusively linked to cannabinoid receptors. Its structural features make it a privileged scaffold in medicinal chemistry, capable of interacting with a variety of other biological targets. This has led to research exploring its potential in treating a range of conditions unrelated to the endocannabinoid system.

Researchers have identified 1H-indazole-3-carboxamide derivatives as a promising scaffold for developing potent and selective kinase inhibitors. nih.govresearchgate.net Kinases are key regulators of cellular processes, and their aberrant activity is linked to diseases like cancer. nih.govresearchgate.net

A fragment-based screening approach led to the discovery of 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a recognized target for anti-cancer drug development. nih.govresearchgate.net One representative compound, 30l, demonstrated excellent inhibitory activity against PAK1 with a high degree of selectivity when tested against a panel of other kinases. nih.gov Structure-activity relationship (SAR) analysis revealed that specific substitutions on the indazole ring were critical for achieving this high potency and selectivity. nih.gov These findings suggest that the 1H-indazole-3-carboxamide scaffold could serve as a valuable starting point for creating new anti-cancer agents that target tumor metastasis. nih.govresearchgate.net

Derivative ClassTarget KinaseKey Findings
1H-indazole-3-carboxamidep21-activated kinase 1 (PAK1)Identified as potent and selective inhibitors. nih.gov
Compound 30l (a 1H-indazole-3-carboxamide derivative)PAK1Exhibited excellent enzyme inhibition (IC₅₀ = 9.8 nM) and high selectivity. nih.govresearchgate.net
Indazole Derivatives (general)Tyrosine kinases, Serine/threonine kinasesHave been utilized as specific kinase inhibitors in several commercially available anti-cancer drugs. researchgate.net

The versatility of the indazole chemical structure has been demonstrated through its interaction with serotonin (B10506) (5-HT) receptors. Various indazole-3-carboxylic acid derivatives have been identified as potent antagonists of the 5-HT₃ receptor. nih.govmedchemexpress.com These receptors are ligand-gated ion channels involved in mediating nausea and vomiting, making their antagonists effective antiemetic agents. nih.govnih.gov For instance, the compound BRL 43694, an indazole derivative, proved to be a potent and selective 5-HT₃ antagonist. nih.gov Furthermore, a patent has been filed for indazole-carboxamide compounds that act as agonists for the 5-HT₄ receptor, indicating potential applications for diseases associated with this receptor's activity. google.com

While research has explored the modulation of various receptor systems by different chemical scaffolds, the direct, significant interaction of indazole-3-carboxamide derivatives with N-methyl-D-aspartate (NMDA) receptors is less established compared to their effects on cannabinoid and 5-HT receptors. The dysregulation of NMDA receptors is linked to numerous neurological disorders, making them a key therapeutic target. nih.gov However, current research into NMDA receptor modulators has largely focused on other chemical classes, such as 3-benzazepine derivatives. nih.gov

Derivative ClassTarget ReceptorObserved Activity
Indazole-3-carboxylic acid derivatives5-HT₃ ReceptorPotent and selective antagonists. nih.govmedchemexpress.com
Indazole-carboxamide compounds5-HT₄ ReceptorAgonists (as per patent filing). google.com

Advanced Methodologies in Synthetic Cannabinoid Receptor Agonist Research

The rapid evolution of synthetic cannabinoid receptor agonists (SCRAs) has driven significant advancements in the methodologies used to study them. Modern approaches are moving beyond simple binding assays to more sophisticated techniques that provide deeper insights into their pharmacology and toxicology. umn.edu

One area of advancement is the use of rigorous proximity assays, such as Bioluminescence Resonance Energy Transfer (BRET), to develop detailed structure-activity relationships (SAR) for phenomena like SCRA superagonism. nih.gov These assays can measure the direct engagement between the receptor and its signaling transducers, providing a more accurate picture of a compound's efficacy and potency than traditional functional assays, which can be skewed by signal amplification. nih.gov

In the realm of detection, non-targeted high-resolution mass spectrometry (HRMS) screening represents a major leap forward. researchgate.net This approach allows for the retrospective analysis of data, making it possible to identify new, previously unknown compounds in samples without needing a pre-existing reference standard. researchgate.net Furthermore, detailed metabolic studies using techniques like ultrahigh-performance liquid chromatography coupled with orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) are crucial. nih.gov These studies investigate the in-vitro metabolism of new SCRAs, such as those with an indazole-3-carboxamide core, to identify specific metabolites that can serve as reliable biomarkers for confirming consumption in toxicological analyses. nih.gov

Q & A

Q. What computational tools predict structure-activity relationships (SAR)?

  • Methodology : Perform QSAR modeling with descriptors like logP, polar surface area, and H-bond donors. Validate predictions by synthesizing analogs (e.g., cyclohexylmethyl or benzyl derivatives) and testing in functional assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.